molecular formula C18H19N5OS2 B2934369 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1226440-68-1

2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2934369
CAS No.: 1226440-68-1
M. Wt: 385.5
InChI Key: AOBRGNVKIGVAAC-UHFFFAOYSA-N
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Description

2-(2-((4-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methylpyridin-2-ylamino group and an acetamide linker to a 4,5,6,7-tetrahydrobenzo[d]thiazole moiety. The compound’s synthesis likely involves multi-step alkylation and condensation reactions, analogous to methods described for related acetamide-thiazole hybrids .

Properties

IUPAC Name

2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS2/c1-11-6-7-19-15(8-11)22-17-20-12(10-25-17)9-16(24)23-18-21-13-4-2-3-5-14(13)26-18/h6-8,10H,2-5,9H2,1H3,(H,19,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBRGNVKIGVAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several critical structural components:

  • Thiazole ring : Known for its diverse biological activities.
  • Pyridine moiety : Imparts unique electronic properties.
  • Tetrahydrobenzo[d]thiazole : Enhances lipophilicity and may influence bioavailability.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study on thiazole analogs showed that modifications to the N-aryl amide group linked to the thiazole ring significantly influenced their in vitro activity against various pathogens, including Plasmodium falciparum and Escherichia coli strains . The compound's structure suggests it could similarly exhibit potent antimicrobial effects.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. A systematic review highlighted that modifications in the thiazole structure could lead to enhanced cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased potency against breast and colon cancer cells . The specific compound under consideration may interact with cellular pathways involved in apoptosis or cell cycle regulation.

The proposed mechanism of action for similar compounds involves:

  • Enzyme Inhibition : Thiazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : They may modulate receptor activity, influencing signal transduction pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : Some derivatives induce oxidative stress in target cells, leading to apoptosis .

Case Study 1: Antimalarial Activity

A series of thiazole derivatives were synthesized and tested for antimalarial activity against Plasmodium falciparum. The results indicated that specific structural modifications led to compounds with high potency and low cytotoxicity in HepG2 cell lines. Notably, compounds with a pyridine ring exhibited favorable physicochemical properties compared to their phenyl counterparts .

Case Study 2: Anticancer Efficacy

In another study focusing on the anticancer potential of thiazole derivatives, a compound structurally similar to the one demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). The study reported that the compound induced apoptosis through mitochondrial pathway activation .

Data Table: Summary of Biological Activities

Activity TypeBiological EffectReference
AntimicrobialActive against E. coli and P. falciparum
AnticancerCytotoxicity in MCF-7 breast cancer cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Comparison with Similar Compounds

Key Structural Features:

  • Thiazole Core : Shared with compounds like 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (), which also employ thiazole or pyrimidine rings for electronic stabilization and bioactivity.
  • Acetamide Linker : Common in pharmaceuticals for enhancing solubility and binding affinity; seen in alkylation protocols using chloroacetamides (e.g., 2-chloro-N-benzylacetamide) .

Comparison Table:

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Thiazole + Tetrahydrobenzo[d]thiazole 4-Methylpyridin-2-ylamino, acetamide Enzyme inhibition, anticancer
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidinylthio + acetamide Thiopyrimidine, aryl/benzyl groups Antimicrobial, antiviral
Zygocaperoside Triterpenoid glycoside Sugar moieties, hydroxyl groups Anti-inflammatory, antioxidant

Structural Validation:

As with Zygocaperoside (), UV and NMR spectroscopy (1H-NMR, 13C-NMR) are critical for elucidating the structure. However, advanced validation tools like SHELXL () would ensure crystallographic accuracy if single crystals are obtained.

Lumping Strategy Considerations:

Compounds with analogous thiazole/acetamide frameworks (e.g., ) may exhibit similar reactivity or bioactivity, supporting lumping strategies for predictive modeling (). For instance:

  • Reactivity : Thiazole rings undergo electrophilic substitution, while acetamide linkers enable hydrogen bonding.
  • Bioactivity : Thiazole derivatives often target kinases or proteases; the tetrahydrobenzo[d]thiazole group may enhance blood-brain barrier penetration compared to simpler analogs.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield RangeReference
Thiazole formation2-amino-4-methylpyridine, KSCN, H2O/EtOH60-75%
Acetamide couplingEthyl cyanoacetate, DMF, reflux50-65%
Final purificationCrystallization (DMF/ice-water)85-90% purity

How should researchers characterize the compound’s purity and structural integrity?

Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:

  • NMR : Confirm proton environments (e.g., thiazole NH at δ 10-12 ppm, methylpyridinyl protons at δ 2.5 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₈H₁₉N₅OS₂: 409.1) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

What in vitro methods are effective for evaluating biological activity?

Intermediate Research Question

  • Antimicrobial Assays : Use broth microdilution (MIC) against S. aureus and E. coli with 24-hour incubation .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with IC₅₀ calculations via nonlinear regression .
  • Statistical Validation : Apply two-tailed Student’s t-test (p ≤ 0.05) and report means ± SEM across triplicates .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure comparability .

SAR Analysis : Compare substituent effects (e.g., 4-methylpyridinyl vs. phenyl groups) on activity .

Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for similar thiazole acetamides) to identify trends .

What computational approaches are suitable for target identification and binding mode prediction?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or microbial enzymes. Focus on hydrogen bonds between the acetamide group and active-site residues .
  • QSAR Models : Develop 2D-QSAR using descriptors like logP and polar surface area to predict activity. Validate with leave-one-out cross-validation (R² > 0.7) .

How can reaction conditions be optimized to address low yields in scale-up synthesis?

Advanced Research Question

  • Flow Chemistry : Transition from batch to continuous flow for thiazole formation, improving heat/mass transfer and reducing side reactions .
  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., Bi(OTf)₃) for greener synthesis .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

What strategies support structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

Analog Synthesis : Modify substituents (e.g., replace 4-methylpyridinyl with pyrazolyl) and compare bioactivity .

Pharmacophore Mapping : Identify critical features (e.g., thiazole NH as H-bond donor) using Schrödinger’s Phase .

Free-Wilson Analysis : Quantify contributions of substituents to antimicrobial potency .

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